Sulfonamides, including N-(3-phenylpropyl)benzenesulfonamide, are derived from sulfanilamide, which was one of the first classes of antibiotics discovered. They are classified as synthetic antimicrobial agents and are further categorized based on their substituents into various structural types, influencing their biological activity and pharmacological properties.
The synthesis of N-(3-phenylpropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The general procedure includes:
The yield can vary based on reaction conditions but typically ranges from 70% to 90% depending on the efficiency of the purification steps employed .
The molecular formula for N-(3-phenylpropyl)benzenesulfonamide is . The compound features:
Spectroscopic data such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are utilized to confirm the structure:
N-(3-phenylpropyl)benzenesulfonamide can undergo various chemical reactions typical for sulfonamides:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives .
The mechanism of action for sulfonamides like N-(3-phenylpropyl)benzenesulfonamide primarily involves inhibition of bacterial folic acid synthesis. This occurs through competitive inhibition of the enzyme dihydropteroate synthase, which catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form folate precursors.
This inhibition leads to a reduction in folate levels within bacteria, ultimately impairing nucleic acid synthesis and bacterial growth. The effectiveness against various bacterial strains underscores its significance in antimicrobial therapy .
N-(3-phenylpropyl)benzenesulfonamide exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications .
N-(3-phenylpropyl)benzenesulfonamide has various applications in scientific research:
The versatility of this compound makes it valuable in both medicinal chemistry and pharmacology research .
N-(3-phenylpropyl)benzenesulfonamide represents a structurally distinct subclass of aromatic sulfonamides characterized by a benzenesulfonamide core linked to a 3-phenylpropyl chain via the sulfonamide nitrogen. The IUPAC name N-(3-phenylpropyl)benzenesulfonamide defines the parent compound, while derivatives are named based on substituents on either aromatic ring. For example:
Structurally, these compounds are classified as secondary sulfonamides (R-SO₂-NH-R') where R is the substituted benzene ring and R' is the 3-phenylpropyl moiety. The 3-phenylpropyl "tail" provides conformational flexibility and hydrophobic bulk, enabling specific interactions with biological targets. The benzenesulfonamide core serves as a zinc-binding group (ZBG) when targeting metalloenzymes like carbonic anhydrases, while substituents modulate physicochemical properties and target affinity [2] [6] [8].
Table 1: Representative Structural Modifications of N-(3-phenylpropyl)benzenesulfonamide
Compound Name | R Group (Benzenesulfonamide) | Tail Modification | Key Feature |
---|---|---|---|
N-(3-phenylpropyl)benzenesulfonamide | H | None | Parent compound |
4-Acetyl-N-(3-phenylpropyl)benzenesulfonamide | 4-COCH₃ | None | Ketone functionality |
3,4-Dimethoxy-N-(3-phenylpropyl)benzenesulfonamide | 3,4-(OCH₃)₂ | None | Electron-donating groups |
4-Acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide | 4-COCH₃ | -CH₂CH(OH)CH₃ | Hydrophilic hydroxyl insertion |
The development of benzenesulfonamide derivatives traces back to the serendipitous discovery of sulfonamide antibiotics in the 1930s. Gerhard Domagk's work on prontosil revealed the therapeutic potential of the sulfonamide pharmacophore, leading to extensive structural explorations. Early derivatives like acetazolamide (a primary sulfonamide) established the role of sulfonamides as carbonic anhydrase inhibitors (CAIs), validating their use in glaucoma, epilepsy, and edema [2] [8].
The N-(3-phenylpropyl)benzenesulfonamide scaffold emerged from systematic efforts to enhance CA isoform selectivity. Traditional CAIs like acetazolamide non-selectively inhibited ubiquitous isoforms (e.g., CA I/II), causing off-target effects. Medicinal chemists adopted the "tail approach" – appending hydrophobic extensions to the sulfonamide core – to exploit differential active site architectures. The 3-phenylpropyl tail represented a strategic choice, providing optimal length and hydrophobicity for engaging the hydrophobic mid-region of cancer-associated CA isoforms [2] [6].
Recent innovations involve dual-tail derivatives (e.g., compound 16 from [6]), where a second hydrophilic tail (ethanolamine) is added to the phenylpropyl chain. This approach dramatically improved selectivity for tumor-associated CA IX/XII (KI = 10.2 nM and 5.2 nM, respectively) – a 5-fold enhancement over single-tail analogues. Clinical candidate SLC-0111 (phase II for pancreatic cancer) exemplifies the therapeutic potential of optimized benzenesulfonamides, though N-(3-phenylpropyl) derivatives remain preclinical tool compounds [2] [6].
The primary therapeutic significance of N-(3-phenylpropyl)benzenesulfonamide derivatives lies in their potent inhibition of human carbonic anhydrase (hCA) isoforms, particularly tumor-associated hCA IX and XII. These transmembrane enzymes acidify the tumor microenvironment, promoting invasion and metastasis. Key structure-activity relationships include:
Table 2: Inhibitory Activity (KI, nM) of Key Derivatives Against Carbonic Anhydrase Isoforms
Compound | CA I | CA II | CA IX | CA XII | Structural Features |
---|---|---|---|---|---|
Acetazolamide | 250 | 12 | 25,000 | 5,500 | Primary sulfonamide; no tail |
4b | 49.3 | 5.1 | 7.4 | 9.2 | 4-Acetyl; 3-phenylpropyl tail |
5a | 1,842 | 38.7 | 9.7 | 7.5 | Dual tail: benzaldehyde + phenylpropyl |
16 | 2,579 | 417 | 10.2 | 5.2 | Dual tail: phenylpropyl + ethanolamine |
Beyond CA inhibition, these compounds show ancillary activity at voltage-gated sodium channels (NaV). Patent WO2018106284A1 discloses N-(3-phenylpropyl)benzenesulfonamides with fluorine/heterocycle substitutions as NaV1.7 inhibitors for epilepsy and neuropathic pain. The sulfonamide acts as a bioisostere of carboxylic acids, enhancing CNS penetration while maintaining target affinity [8] [9].
Anticancer effects are mediated through CA inhibition and secondary mechanisms. Derivatives like 6f and 16 suppress proliferation in breast cancer cell lines (MCF-7 IC50 = 7.5 μM and 5.7 μM, respectively) by disrupting pH regulation and inducing apoptosis. Molecular docking confirms deep penetration into the CA XII active site, with the phenylpropyl tail forming van der Waals contacts with Val 121, Phe 131, and Leu 132 [2] [6].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8